7-methyl-6-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
7-methyl-6-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound with a unique structure that combines multiple functional groups
Properties
IUPAC Name |
7-methyl-6-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S/c1-12(2)30-14-6-4-13(5-7-14)20-24-19(31-25-20)10-32-22-23-16-9-18-17(28-11-29-18)8-15(16)21(27)26(22)3/h4-9,12H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXWNWHUXJOTES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
7-methyl-6-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents .
Scientific Research Applications
7-methyl-6-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 7-methyl-6-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Actinodaphnine: An organic heteropentacyclic compound with antibacterial and antifungal properties.
6-([1,3]dioxolo[4,5-g]isoquinoline-5-carbonyl)-2,3-dimethoxy-benzoic acid methyl ester: A compound with a similar dioxoloquinazolinone core.
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .
Biological Activity
The compound 7-methyl-6-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that exhibits a variety of biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings.
Structural Overview
This compound belongs to the class of quinazolinone derivatives and incorporates several functional groups that are known to influence its biological properties. The presence of the oxadiazole moiety is particularly noteworthy as it is often associated with various pharmacological activities.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole nucleus exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can act against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.
| Compound Type | Activity Type | Target Organisms |
|---|---|---|
| Oxadiazole Derivatives | Antibacterial | Escherichia coli, Staphylococcus aureus |
| Quinazolinones | Antifungal | Candida albicans, Aspergillus niger |
Anticancer Activity
The quinazolinone scaffold has been extensively studied for its anticancer potential. Compounds similar to the target molecule have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (Bel-7402) cancer cells.
In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells through various mechanisms such as:
- Cell Cycle Arrest : Inhibition of key cyclins leading to cell cycle disruption.
- Induction of Apoptosis : Activation of caspases and other apoptotic pathways.
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties are also significant. Quinazolinone derivatives have been reported to inhibit inflammatory mediators such as COX enzymes and cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of oxadiazole derivatives demonstrated that compounds with a propan-2-yloxy substituent exhibited enhanced antibacterial activity against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, revealing effective concentrations in the range of 50–200 μg/mL.
- Cytotoxicity Assays : In vitro assays on MCF-7 breast cancer cells showed that certain quinazolinone derivatives led to significant reductions in cell viability compared to control groups treated with standard chemotherapeutic agents like cisplatin.
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The presence of sulfur in the structure may facilitate interactions with key enzymes involved in metabolic pathways.
- Molecular Docking Studies : Computational analyses suggest favorable binding affinities to targets such as protein kinases and enzymes involved in DNA replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
